Technical Whitepaper: 3,5-Difluoromandelic Acid – A Critical Chiral Synthon in Medicinal Chemistry
Technical Whitepaper: 3,5-Difluoromandelic Acid – A Critical Chiral Synthon in Medicinal Chemistry
Executive Summary
3,5-Difluoromandelic acid (CAS 132741-31-2) is a high-value chiral building block, predominantly utilized in the synthesis of advanced peptidomimetics and protease inhibitors. Its structural core—a phenylacetic acid scaffold functionalized with a hydroxyl group and two fluorine atoms in the meta positions—imparts unique electronic and physicochemical properties to downstream Active Pharmaceutical Ingredients (APIs).
The strategic incorporation of the 3,5-difluoro motif modulates metabolic stability by blocking oxidative metabolism at the phenyl ring while enhancing lipophilicity (
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 2-(3,5-Difluorophenyl)-2-hydroxyacetic acid |
| CAS Number | 132741-31-2 |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 135–139 °C |
| Solubility | Soluble in MeOH, EtOH, IPA, DMSO; Sparingly soluble in water |
| pKa | ~3.4 (Acidic due to electron-withdrawing fluorines) |
| Chirality | Exists as (R)- and (S)-enantiomers; (S)-form is often the bioactive congener in GSIs |
Synthesis & Manufacturing Methodologies
The industrial production of 3,5-difluoromandelic acid typically follows a Classical Resolution Route , although asymmetric enzymatic methods are emerging. The following workflow describes the standard chemical synthesis starting from 3,5-difluorobenzene derivatives.
Route A: The Cyanohydrin-Hydrolysis Pathway (Industrial Standard)
This route is preferred for its scalability and use of readily available reagents.
Step 1: Aldehyde Formation
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Reagents: Magnesium (Mg), THF, DMF (or N-methylformanilide).[2]
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Mechanism: Formation of the Grignard reagent (3,5-difluorophenylmagnesium bromide) followed by formylation.
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Protocol Insight: Temperature control during Grignard formation is critical (<40°C) to prevent homocoupling byproducts.
Step 2: Cyanohydrin Synthesis
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Reagents: Sodium Cyanide (NaCN) or TMSCN, Sodium Bisulfite (NaHSO₃).
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Reaction: Nucleophilic attack of cyanide on the carbonyl carbon of 3,5-difluorobenzaldehyde.
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Safety Note: This step requires strict cyanide handling protocols (pH monitoring >10 to prevent HCN gas evolution).
Step 3: Hydrolysis to Racemic Acid
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Reagents: Conc. HCl or H₂SO₄, Reflux.
-
Yield: Typically 75-85% over two steps.
Route B: Optical Resolution (The Pseudoephedrine Method)
For pharmaceutical applications requiring high Enantiomeric Excess (ee >99%), the racemic acid is resolved via diastereomeric salt crystallization.
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Solvent: Isopropanol (IPA).
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Process:
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Dissolve rac-3,5-difluoromandelic acid in hot IPA.
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Add 0.5-0.6 equivalents of (1R,2R)-(-)-pseudoephedrine.
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Slow cooling induces crystallization of the (S)-3,5-difluoromandelic acid · pseudoephedrine salt .
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Liberation: The salt is treated with dilute HCl, and the free acid is extracted into Ethyl Acetate.
-
-
Why this works: The (S)-acid salt is significantly less soluble in IPA than the (R)-acid salt, allowing for efficient separation.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the conversion of the aldehyde precursor to the active pharmaceutical ingredient (LY411,575) via the resolved mandelic acid intermediate.
Figure 1: Synthetic pathway from aldehyde precursor to the Gamma-Secretase Inhibitor LY411,575, highlighting the critical chiral resolution step.[5][7][9]
Case Study: Applications in Drug Discovery (LY411,575)
The primary pharmaceutical utility of 3,5-difluoromandelic acid is exemplified by LY411,575 , a potent Gamma-Secretase Inhibitor (GSI) developed for Alzheimer's disease and oncology (Notch signaling inhibition).
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Mechanism of Action: The (S)-3,5-difluoromandelic moiety mimics the transition state of the peptide bond hydrolysis catalyzed by gamma-secretase.
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Structure-Activity Relationship (SAR):
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Hydroxyl Group: Forms critical Hydrogen bonds with the aspartate residues in the enzyme's active site.
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3,5-Difluoro Substitution: Increases the acidity of the hydroxyl group (lowering pKa) and improves metabolic stability against ring oxidation compared to the non-fluorinated analog.
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Stereochemistry: The (S)-configuration is essential for potency; the (R)-enantiomer often shows significantly reduced binding affinity (IC50 shift from nM to µM range).
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Analytical Control: Chiral HPLC Method
To ensure the enantiomeric purity required for clinical candidates, the following validated HPLC method is recommended.
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Temperature | 25 °C |
| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min |
| Selectivity (α) | > 1.3 |
Protocol Note: Trifluoroacetic acid (TFA) is mandatory in the mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peak shapes and preventing tailing.
Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Handling: Use in a fume hood. Avoid inhalation of dust.
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Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C.
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Incompatibility: Strong oxidizing agents and strong bases.
References
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Wu, Y. Q., et al. (2002). A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers. Bioorganic & Medicinal Chemistry Letters. Retrieved January 31, 2026, from [Link]
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Fauq, A. H., et al. (2007). Scalable synthesis of the potent gamma-secretase inhibitor LY411,575. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-Difluoromandelic acid 97 132741-31-2 [sigmaaldrich.com]
- 4. 3,5-二氟扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]
- 7. A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5-Difluoromandelic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 9. A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine - PMC [pmc.ncbi.nlm.nih.gov]
